

comparative dissolution profiles generic benserazide products

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Compound Focus: Benserazide Hydrochloride

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Comparative Pharmaceutical Quality: Generic vs. Innovator

A 2013 study compared the pharmaceutical quality of seven generic Levodopa/Benserazide (100 mg/25 mg) products against the original Madopar/Prolopa. The table below summarizes key findings for easy comparison [1] [2].

Product Type	Dissolution at 30 min (Levodopa)	Dissolution at 30 min (Benserazide)	Content of Active Ingredients	Key Impurities / Degradation Products
Madopar (Innovator)	Complied with spec ($\geq 75-80\%$) [1]	Complied with spec ($\geq 75-80\%$) [1]	Within specification (95-105%) [1]	Within specification [1]
Generic Tablets (4 products)	All within specification [1]	All within specification [1]	One product: Levodopa -7.6% (under) [1]	Not specified by product; some had unspecified impurities outside spec [1]
Generic Capsules (3)	All within specification	All within specification (some	One product: Benserazide	One product: Marked excess

Product Type	Dissolution at 30 min (Levodopa)	Dissolution at 30 min (Benserazide)	Content of Active Ingredients	Key Impurities / Degradation Products
products)	(some single capsule outliers) [1]	single capsule outliers) [1]	+8.4% (over) [1]	(+26.5%) of specific degradation products [1]

The study concluded that while major parameters like disintegration and dissolution were generally within specifications, **every one of the seven generic products had one or two other quality parameters outside the accepted specifications** [1] [2].

Experimental Protocols and Analytical Methods

The methodologies from the comparative study and other relevant analytical research are detailed below.

Standard Quality Control Tests

The 2013 study performed a battery of standard physical and chemical tests, with results compared to Roche's original "shelf-life" specifications for Madopar [1]:

- **Dissolution Test:** Used the Ph. Eur. rotating basket apparatus with 0.1 N HCl at 37°C as the dissolution medium. Samples were measured by UV-HPLC at 220 nm. The specification was at least 75% dissolved for tablets and 80% for capsules after 30 minutes [1].
- **Disintegration Test:** Conducted according to Ph. Eur./USP. For tablets, Apparatus A without discs in water at 37°C was used (spec: ≤15 min). For capsules, Apparatus A with discs in 0.1 M HCl at 37°C was used (spec: ≤30 min) [1].
- **Content and Impurity Analysis:** The content of active substances (Levodopa and Benserazide) and degradation products was determined using High-Performance Liquid Chromatography (HPLC). The specifications for active ingredients were 95.0-105.0% of the declared amount [1].

Advanced Spectrophotometric Methods

A 2007 study developed and validated two sophisticated spectrophotometric methods for the simultaneous quantitative analysis and dissolution testing of levodopa and benserazide in tablets without a separation step [3]:

- **Continuous Wavelet Transform (CWT):** The original absorption spectra of the drugs in USP simulated gastric juice were processed using the **symlets wavelet family (SYM6-CWT)**. This was identified as an optimal signal processing method.
- **Derivative Spectrophotometry (DS):** The **first derivative transform** with $\Delta\lambda=10\text{nm}$ was another optimal method used.
- **Validation:** Both methods were validated using synthetic mixtures, with mean recovery values between 99.1% and 104.7% for DS and 100% and 102.9% for CWT, demonstrating their accuracy [3].

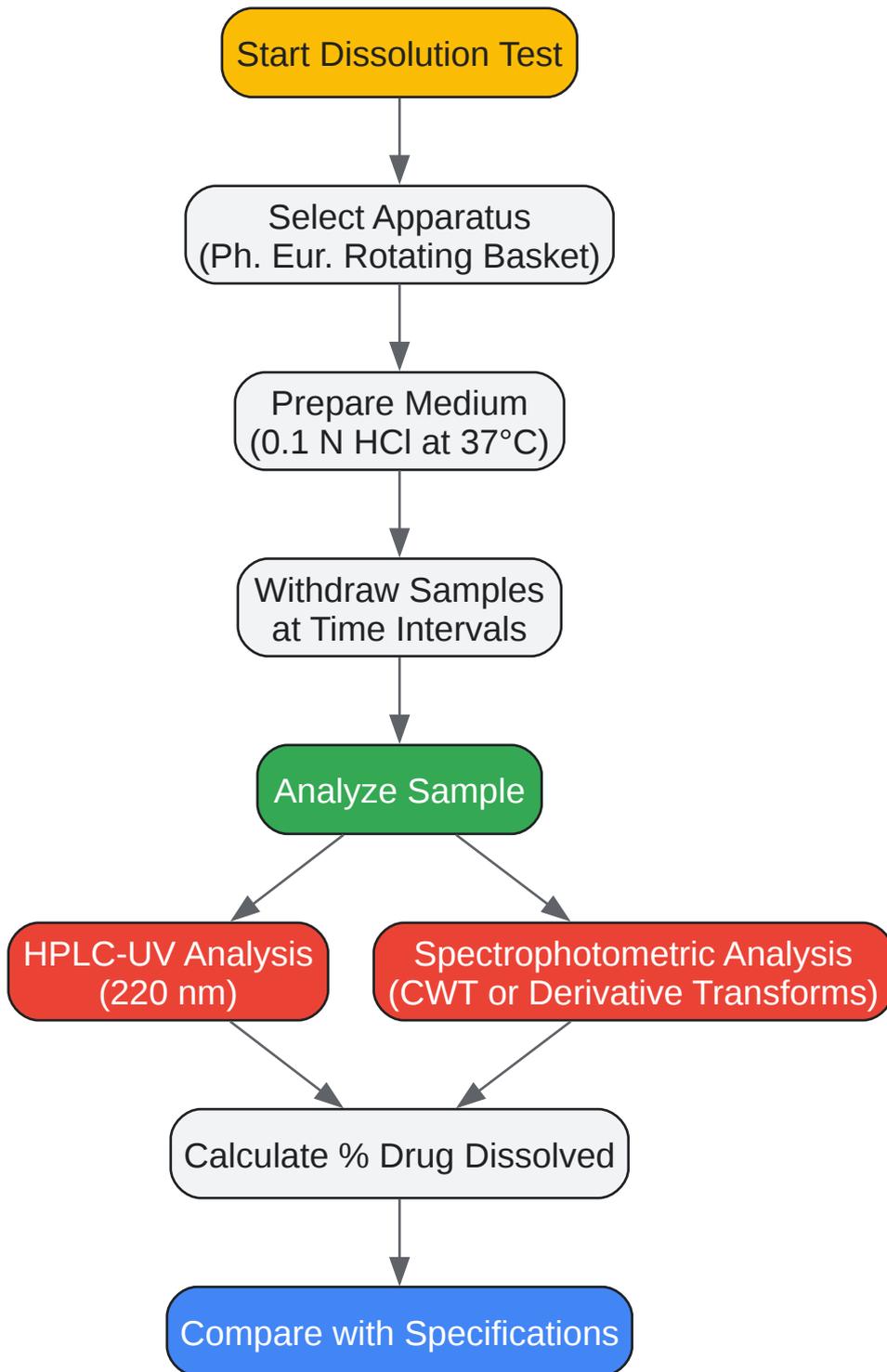
Robust HPLC Method for Complex Matrices

A 2017 study developed a robust and efficient HPLC method for simultaneously quantifying Levodopa, Carbidopa, Benserazide, and Entacapone, suitable for dissolution testing in complex biorelevant media [4]:

- **Separation:** A gradient elution method on an endcapped LiChrospher 100 RP-18 column (250 x 4.6 mm, 5 μm) at 35.0°C.
- **Flow Rate:** 1.50 mL/min.
- **Detection Wavelengths:** 280 nm and 210 nm.
- **Validation:** The method was validated per ICH guidelines and was linear ($r^2 > 0.999$) for a concentration range of 1.25 - 125% of the label claim, proving its suitability for drug release screening [4].

Dissolution Testing Workflow

The following diagram illustrates the general workflow for conducting a dissolution test, integrating components from the methodologies described above.



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Interpretation of Findings and Impact

For researchers and drug development professionals, the findings highlight several critical considerations:

- **Clinical Relevance of Quality Variations:** The observed deviations in active ingredient content and impurity profiles are not just statistical findings. The study authors caution that **switching from an original to a generic product during long-term therapy may have clinical consequences** for Parkinson's patients. Furthermore, elevated degradation products raise potential safety concerns [1] [2].
- **Role of Formulation and Excipients:** The fact that generics, which contain different excipients, showed variations in parameters like mass and had single capsules with low dissolution values underscores how formulation can impact drug product performance. This is crucial knowledge for formulation scientists [1].
- **Analytical Method Selection:** The availability of multiple robust analytical methods, from standard HPLC to advanced spectrophotometric techniques, provides scientists with a toolkit for thorough product comparison and quality monitoring [3] [4].

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